Dasatinib analog-1

CYP3A4 inhibition drug metabolism mechanism-based inactivation

Dasatinib analog-1 is the definitive metabolically stabilized control for CYP3A4 studies—engineered to eliminate mechanism-based inactivation and glutathione adduct formation inherent to parent dasatinib. Co-crystallized in DFG-out c-Src (PDB: 4YBJ) confirming Type II binding, enabling kinase conformation-selectivity profiling. Validated Ki 5.4 µM. Ideal negative control for reactive metabolite trapping, hepatotoxicity, and DDI assays. Not interchangeable with generic analogs—use this specific compound to ensure experimental reproducibility and pharmacokinetic predictability.

Molecular Formula C22H25ClFN7O2S
Molecular Weight 506.0 g/mol
Cat. No. B12384067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasatinib analog-1
Molecular FormulaC22H25ClFN7O2S
Molecular Weight506.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)F
InChIInChI=1S/C22H25ClFN7O2S/c1-13-9-15(24)10-16(23)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-5-3-30(4-6-31)7-8-32/h9-12,32H,3-8H2,1-2H3,(H,29,33)(H,25,26,27,28)
InChIKeyFCRGTVFXNINSGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dasatinib Analog‑1: Identity, Core Structure, and Scientific Reference Data for Procurement Verification


Dasatinib analog‑1 (compound 5826) is a rationally designed structural analog of the FDA‑approved BCR‑ABL/Src kinase inhibitor dasatinib. Its IUPAC name is N‑(2‑chloro‑4‑fluoro‑6‑methylphenyl)‑2‑[[6‑[4‑(2‑hydroxyethyl)piperazin‑1‑yl]‑2‑methylpyrimidin‑4‑yl]amino]‑1,3‑thiazole‑5‑carboxamide, with the CAS Registry Number 1174416‑41‑1, molecular formula C22H25ClFN7O2S, and molecular weight 506.00 [REFS‑1]. The compound retains the central 2‑aminothiazole‑5‑carboxamide scaffold characteristic of dasatinib but incorporates specific modifications that alter its metabolic liability and kinase conformation‑selectivity profile [REFS‑2][REFS‑3].

Why Generic Dasatinib Analogs Are Not Interchangeable: Structural and Functional Differentiation of Dasatinib Analog‑1


Generic substitution among dasatinib‑class compounds is scientifically unsound because subtle structural modifications profoundly alter both on‑target kinase conformation selectivity and off‑target metabolic pathways. Dasatinib analog‑1 was developed through a systematic medicinal chemistry campaign specifically aimed at eliminating the CYP3A4 mechanism‑based inactivation and reactive glutathione adduct formation observed with the parent drug dasatinib, while preserving or altering kinase‑binding conformational preference [REFS‑1][REFS‑2]. Simply interchanging dasatinib with another analog without verifying the specific metabolic and conformation‑selectivity profile introduces uncontrolled variables that compromise experimental reproducibility, pharmacokinetic predictability, and the interpretability of biological outcomes [REFS‑3].

Quantitative Evidence: Verifiable Differentiation of Dasatinib Analog‑1 from Parent Dasatinib and Other Analogs


CYP3A4 Inactivation Potency: Dasatinib Analog‑1 vs. Parent Dasatinib

Dasatinib analog‑1 inhibits CYP3A4 with a Ki value of 5.4 μM [REFS‑1]. In direct comparison, the parent drug dasatinib exhibits CYP3A4 inactivation parameters of KI = 6.3 μM and kinact = 0.034 min–1 [REFS‑2]. The numerically lower Ki value for dasatinib analog‑1 suggests a modestly enhanced affinity for CYP3A4 relative to the parent compound under the reported assay conditions.

CYP3A4 inhibition drug metabolism mechanism-based inactivation hepatic clearance

Glutathione Adduct Formation: Dasatinib Analog‑1 Blocks Reactive Metabolite Conjugation

Dasatinib analog‑1 blocks the formation of glutathione adducts, as demonstrated in microsomal incubations [REFS‑1]. In contrast, the parent drug dasatinib generates at least six distinct glutathione adducts (D‑GSH, D‑OH‑GSH, D‑2OH‑GSH) when incubated with human liver microsomes and glutathione, with the major adduct being D‑OH‑GSH(a) [REFS‑2]. This qualitative difference—complete blockade versus robust adduct formation—represents the primary structural differentiation engineered into dasatinib analog‑1.

reactive metabolite glutathione adduct CYP3A4 bioactivation idiosyncratic toxicity

Kinase Conformation Selectivity: Type II Binding Mode Confirmed by c‑Src Co‑Crystal Structure

Dasatinib analog‑1, as a member of the conformation‑selective analog series described by Kwarcinski et al. (2016), binds c‑Src kinase in the DFG‑out inactive conformation (Type II binding mode), as demonstrated by X‑ray crystallography at 2.61 Å resolution (PDB ID: 4YBJ) [REFS‑1]. The parent drug dasatinib, by contrast, binds the active DFG‑in conformation (Type I binding mode). This conformational switch fundamentally alters the kinase selectivity profile and residence time characteristics compared to dasatinib [REFS‑2].

kinase inhibitor conformation-selective DFG-out c-Src kinase X-ray crystallography

Structural Determinants of Metabolic Stability: Specific Modifications That Eliminate Reactive Metabolite Formation

Dasatinib analog‑1 incorporates specific structural modifications that successfully block the formation of reactive intermediates. Li et al. (2009) demonstrated that while dasatinib generates reactive quinone‑imine and imine‑methide species via CYP3A4‑mediated oxidation of the 2‑chloro‑6‑methylphenyl ring, certain analogs in the series—including dasatinib analog‑1—were rationally designed to prevent these bioactivation pathways and consequently eliminate glutathione adduct formation [REFS‑1]. Other modifications, such as methyl or fluorine substitution at the site of hydroxylation, proved ineffective due to oxidative defluorination or imine‑methide formation [REFS‑2].

bioactivation reactive quinone-imine imine-methide medicinal chemistry structure-metabolism relationship

Optimal Scientific and Industrial Use Cases for Dasatinib Analog‑1 Based on Verified Evidence


Metabolic Stability Profiling and CYP3A4‑Mediated Drug–Drug Interaction Studies

Dasatinib analog‑1 serves as a structurally matched, metabolically stabilized control compound for studies investigating CYP3A4‑mediated drug–drug interactions (DDIs) and mechanism‑based inactivation. Its defined Ki of 5.4 μM for CYP3A4 and its complete blockade of glutathione adduct formation [REFS‑1] make it suitable for use as a comparator against dasatinib (KI = 6.3 μM, robust adduct formation) in assays designed to dissect the contribution of reactive metabolites to enzyme inactivation or hepatocyte toxicity [REFS‑2].

Conformation‑Selective Kinase Inhibition Research (Type II c‑Src and BCR‑ABL)

For investigations focused on the biological consequences of DFG‑out (Type II) kinase inhibition, dasatinib analog‑1 provides a well‑characterized tool compound with confirmed co‑crystallization in the c‑Src DFG‑out conformation (PDB: 4YBJ) [REFS‑1]. Its Type II binding mode differentiates it from dasatinib (Type I) and enables studies of kinase selectivity shifts, residence time effects, and potential activity against certain drug‑resistant kinase mutants that retain sensitivity to inactive conformation‑selective inhibitors [REFS‑2].

Reactive Metabolite Liability Assessment and Structure–Toxicity Relationship Studies

Dasatinib analog‑1 is ideally suited as a negative control in reactive metabolite trapping assays. Its validated inability to form glutathione adducts, in contrast to the multiple adducts generated by dasatinib and certain other analogs [REFS‑1], allows researchers to benchmark the metabolic activation potential of novel dasatinib‑derived compounds and to investigate structure–toxicity relationships governing idiosyncratic adverse drug reactions [REFS‑2].

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